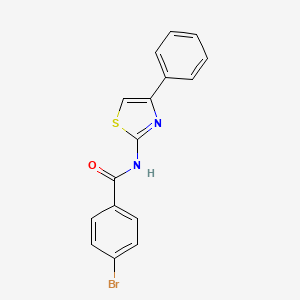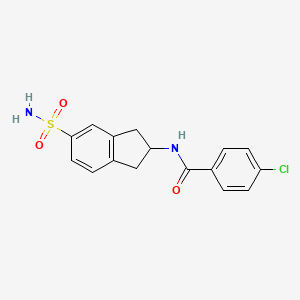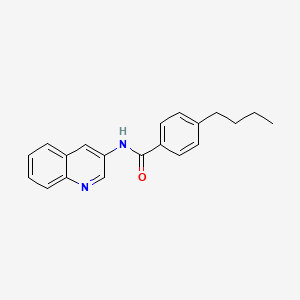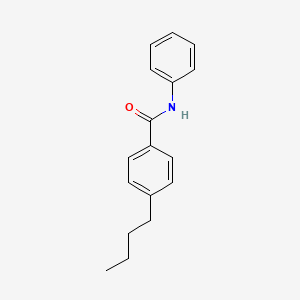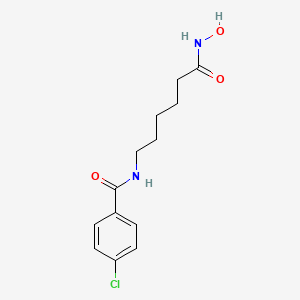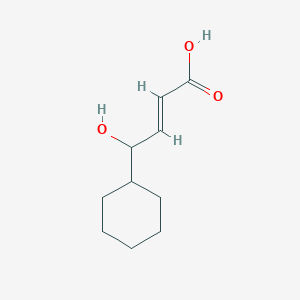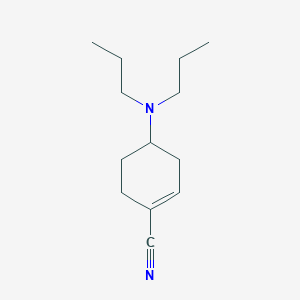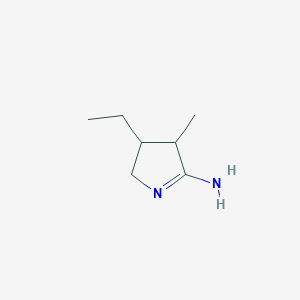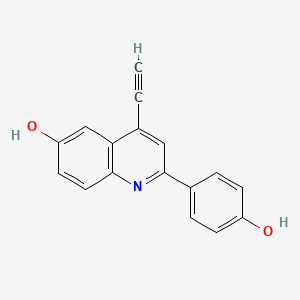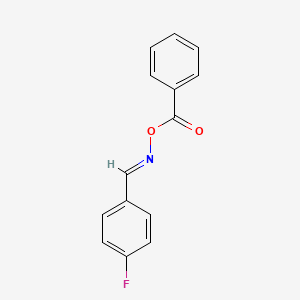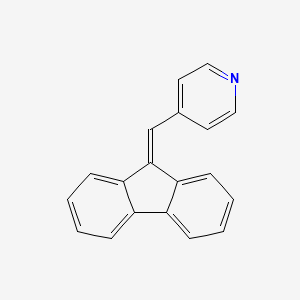
4-chlorophenyl 10H-phenothiazine-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorophenyl 10H-phenothiazine-10-carboxylate is a compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound, in particular, has unique properties due to the presence of the 4-chlorophenyl group and the carboxylate functional group attached to the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10-phenyl-10H-phenothiazine. One common method is the site-specific carboxylation using a laser desorption/ionization technique. This method generates radical cations from the carboxylated phenothiazine, which then react with chlorine ions from sodium chloride through covalent bond-like interactions with the nitrogen and sulfur atoms in the heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar carboxylation techniques. The process would be optimized for higher yields and purity, ensuring that the reaction conditions are controlled to maintain the integrity of the phenothiazine core and the attached functional groups.
Chemical Reactions Analysis
Types of Reactions
4-chlorophenyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can modify the phenothiazine core, leading to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine core, particularly at the nitrogen and sulfur atoms, as well as the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Scientific Research Applications
4-chlorophenyl 10H-phenothiazine-10-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects. This compound may have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 10H-phenothiazine-10-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to various receptors and enzymes, modulating their activity. The presence of the 4-chlorophenyl group enhances its binding affinity and specificity, while the carboxylate group may facilitate interactions with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
10-phenyl-10H-phenothiazine: A precursor to the compound, lacking the 4-chlorophenyl and carboxylate groups.
10-(4-biphenylyl)phenothiazine: Similar structure but with a biphenyl group instead of the 4-chlorophenyl group.
2-chlorophenothiazine: Similar core structure but with a chlorine atom at a different position.
Uniqueness
4-chlorophenyl 10H-phenothiazine-10-carboxylate is unique due to the combination of the 4-chlorophenyl group and the carboxylate functional group.
Properties
Molecular Formula |
C19H12ClNO2S |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
(4-chlorophenyl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C19H12ClNO2S/c20-13-9-11-14(12-10-13)23-19(22)21-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)21/h1-12H |
InChI Key |
OTLLKYSWTVZPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


